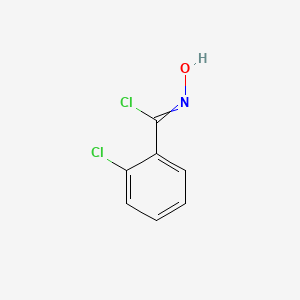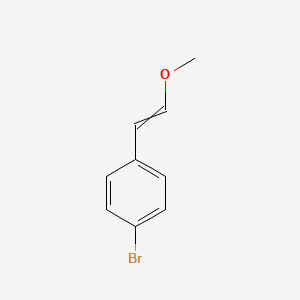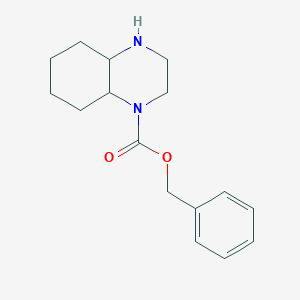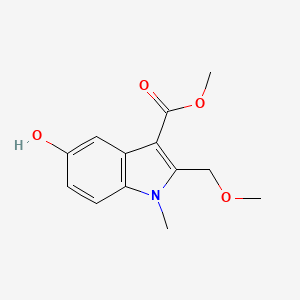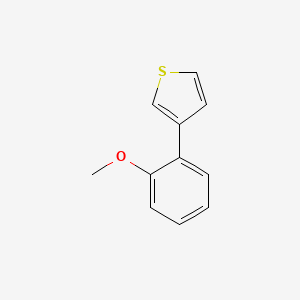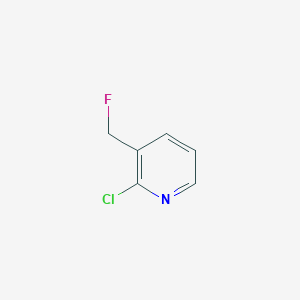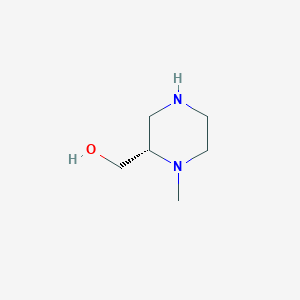![molecular formula C10H12ClNO2 B8804318 N-[4-(2-chloroethoxy)phenyl]acetamide CAS No. 36616-28-1](/img/structure/B8804318.png)
N-[4-(2-chloroethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-chloroethoxy)phenyl]acetamide is a chemical compound with the molecular formula C10H12ClNO2. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloroethoxy group attached to a phenyl ring, which is further connected to an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroethoxy)phenyl]acetamide typically involves the reaction of 4-hydroxyacetophenone with 2-chloroethanol in the presence of a base to form the intermediate 4-(2-chloroethoxy)acetophenone. This intermediate is then reacted with acetic anhydride and ammonium acetate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-chloroethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation Reactions: The phenyl ring can undergo oxidation under specific conditions.
Reduction Reactions: The acetamide group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted phenylacetamides.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of N-[4-(2-chloroethoxy)phenyl]amine.
Aplicaciones Científicas De Investigación
N-[4-(2-chloroethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(2-chloroethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloroethoxy group plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(4-chlorobutanoyl)phenyl]acetamide
- N-[4-chloro-2-(3-methoxybenzoyl)phenyl]acetamide
- N-[2-(4-chlorophenyl)-2-oxoethyl]acetamide
- N-(4-chloro-2-iodophenyl)acetamide
Uniqueness
N-[4-(2-chloroethoxy)phenyl]acetamide is unique due to the presence of the chloroethoxy group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
36616-28-1 |
|---|---|
Fórmula molecular |
C10H12ClNO2 |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
N-[4-(2-chloroethoxy)phenyl]acetamide |
InChI |
InChI=1S/C10H12ClNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
Clave InChI |
HLLURZQGVBWFRD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B8804247.png)
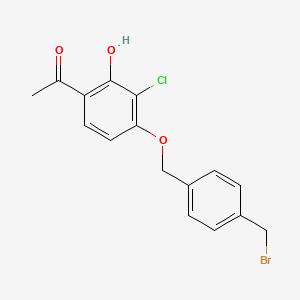
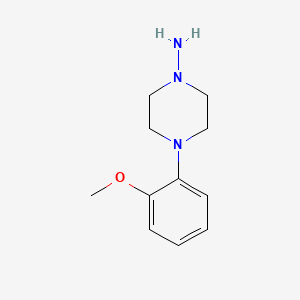
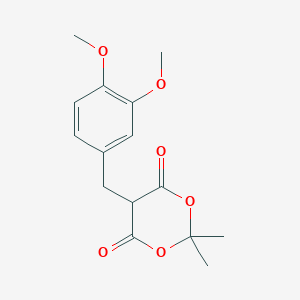
![5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B8804272.png)
